molecular formula C8H7ClN2O B1454430 4-Chloro-2-(hydroxymethyl)benzimidazole CAS No. 1263060-13-4

4-Chloro-2-(hydroxymethyl)benzimidazole

Cat. No.: B1454430
CAS No.: 1263060-13-4
M. Wt: 182.61 g/mol
InChI Key: WBKBWIRLLDGNTK-UHFFFAOYSA-N
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Description

4-Chloro-2-(hydroxymethyl)benzimidazole is a useful research compound. Its molecular formula is C8H7ClN2O and its molecular weight is 182.61 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

Benzimidazole derivatives have been known to exhibit a wide range of pharmacological activities . They have been found to be active against various cancer cell lines , suggesting that their targets could be proteins or enzymes involved in cell proliferation and survival.

Mode of Action

For instance, they can form hydrogen bonds and aromatic interactions with the active sites of their target proteins . These interactions can lead to changes in the conformation or activity of the target, thereby affecting the biological processes in which the target is involved.

Biochemical Pathways

These could include pathways involved in cell proliferation, apoptosis, and other cellular processes .

Result of Action

Benzimidazole derivatives have been found to exhibit antiproliferative activity against various cancer cell lines . This suggests that these compounds could induce cell cycle arrest or apoptosis, thereby inhibiting the growth and proliferation of cancer cells.

Biochemical Analysis

Cellular Effects

The effects of 4-Chloro-2-(hydroxymethyl)benzimidazole on various types of cells and cellular processes are profound. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, in cancer cell lines such as A549 and HeLa, this compound exhibits antiproliferative activity, leading to reduced cell viability and induction of apoptosis . Additionally, it can affect the expression of genes involved in cell cycle regulation and apoptosis, thereby altering cellular metabolism and promoting cell death in cancerous cells.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as DNA and proteins, leading to changes in their structure and function . This binding can result in enzyme inhibition or activation, depending on the target molecule. For instance, the compound has been shown to inhibit the activity of certain kinases involved in cell signaling pathways, thereby disrupting the transmission of signals that promote cell proliferation and survival . Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function . Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat. Long-term exposure to the compound has been associated with sustained inhibition of cell proliferation and induction of apoptosis in cancer cell lines . These effects are consistent with the compound’s ability to modulate cell signaling pathways and gene expression over extended periods.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to exhibit therapeutic effects, such as reducing tumor growth and improving survival rates in cancer models . At high doses, this compound can cause toxic or adverse effects, including liver and kidney damage . These threshold effects highlight the importance of optimizing dosage to achieve the desired therapeutic outcomes while minimizing potential toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its biotransformation and elimination from the body . The compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation, which enhance its solubility and promote its excretion . These metabolic processes can also affect the compound’s activity and toxicity, as metabolites may have different biological properties compared to the parent compound.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These molecules facilitate the compound’s uptake into cells and its localization to specific cellular compartments. For example, this compound can be transported across cell membranes by organic anion transporters, which are expressed in various tissues . Once inside the cell, the compound can accumulate in the cytoplasm and nucleus, where it exerts its biochemical effects.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, this compound has been observed to localize in the nucleus, where it interacts with DNA and nuclear proteins to modulate gene expression . Additionally, the compound can be found in the cytoplasm, where it influences cell signaling pathways and metabolic processes.

Properties

IUPAC Name

(4-chloro-1H-benzimidazol-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2O/c9-5-2-1-3-6-8(5)11-7(4-12)10-6/h1-3,12H,4H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBKBWIRLLDGNTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Cl)N=C(N2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.